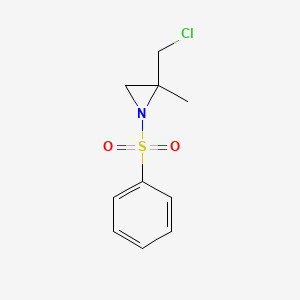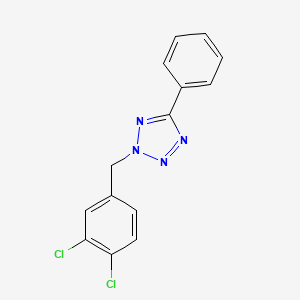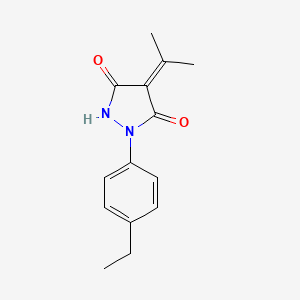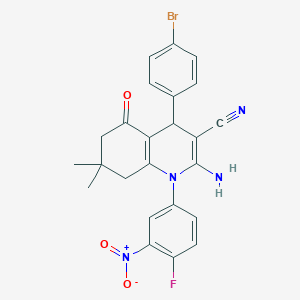![molecular formula C21H14BrClN4O2S B15008455 N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15008455.png)
N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a chlorophenyl group, and a dicyano-oxo-tetrahydropyridinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyridine structure, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating its biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with different substituents on the phenyl rings. Examples include:
- N-(4-chlorophenyl)-2-{[4-(2-bromophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[4-(2-methylphenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H14BrClN4O2S |
|---|---|
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-[[4-(2-chlorophenyl)-3,5-dicyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H14BrClN4O2S/c22-12-5-7-13(8-6-12)26-18(28)11-30-21-16(10-25)19(15(9-24)20(29)27-21)14-3-1-2-4-17(14)23/h1-8,15,19H,11H2,(H,26,28)(H,27,29) |
Clé InChI |
URRVUQKJEPGFSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-3-{(Z)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15008375.png)
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008383.png)

![10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B15008394.png)
![5-[(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B15008395.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008412.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)
![4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B15008427.png)
![6-Amino-4-(4-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008439.png)
![Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-](/img/structure/B15008444.png)



![6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
